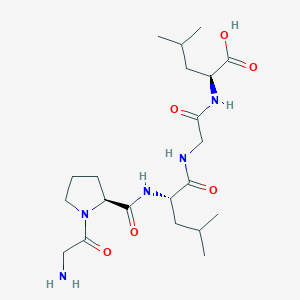
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is a chiral amino acid derivative. It features a naphthyl group attached to the β-carbon of the amino acid backbone, making it structurally unique. This compound is of interest in various fields due to its potential biological activity and its role as a building block in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
-
Strecker Synthesis: : One common method for synthesizing (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid is through the Strecker synthesis. This involves the reaction of an aldehyde (in this case, 2-naphthaldehyde) with ammonia and hydrogen cyanide, followed by hydrolysis to yield the amino acid.
Reaction Conditions: The reaction typically occurs in an aqueous medium at a controlled pH, with the temperature maintained around 0-5°C to prevent side reactions.
-
Enantioselective Synthesis: : Another approach involves the enantioselective synthesis using chiral catalysts or auxiliaries to ensure the production of the (2R)-enantiomer.
Reaction Conditions: This method often requires specific chiral ligands and catalysts, such as BINAP-Ru complexes, and is conducted under inert atmosphere conditions to avoid racemization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Strecker synthesis with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to maintain consistent reaction parameters and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The naphthyl group can undergo oxidation reactions, typically forming naphthoquinones.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
-
Reduction: : The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.
Reagents and Conditions: Reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) are commonly used.
-
Substitution: : The amino group can participate in substitution reactions, forming amides or other derivatives.
Reagents and Conditions: Typical reagents include acyl chlorides or anhydrides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Amides and other substituted products
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, (2R)-2-Amino-2-methyl-3-(2-naphthyl)propanoic acid serves as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
This compound is studied for its potential role in biological systems, particularly in the context of enzyme-substrate interactions. Its chiral nature makes it a valuable tool for studying stereochemistry in biological processes.
Medicine
Research into (2R)-2-Amino-2-methyl-3-(2-naphthyl)prop
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methyl-3-naphthalen-2-ylpropanoic acid |
InChI |
InChI=1S/C14H15NO2/c1-14(15,13(16)17)9-10-6-7-11-4-2-3-5-12(11)8-10/h2-8H,9,15H2,1H3,(H,16,17)/t14-/m1/s1 |
Clave InChI |
KHIAMTDWCDARAE-CQSZACIVSA-N |
SMILES isomérico |
C[C@@](CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
SMILES canónico |
CC(CC1=CC2=CC=CC=C2C=C1)(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-[(2E)-3-(2,4-Dichlorophenyl)prop-2-enoyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B12851018.png)






![N-[(Z)-(2,6-dichloropyridin-4-yl)methylideneamino]-3-(trifluoromethyl)aniline](/img/structure/B12851070.png)
![2-[3-(tert-Butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetic acid](/img/structure/B12851073.png)
